Lithium bis(1,1,2,2,3,3,4,4,4-nonafluoro-1-butanesulfonyl)imide
Overview
Description
Lithium bis(1,1,2,2,3,3,4,4,4-nonafluoro-1-butanesulfonyl)imide is a chemical compound with the molecular formula C8F18LiNO4S2 and a molecular weight of 587.13 g/mol . It is known for its high thermal and chemical stability, making it a valuable component in various industrial and scientific applications .
Mechanism of Action
Target of Action
Lithium bis(1,1,2,2,3,3,4,4,4-nonafluoro-1-butanesulfonyl)imide is primarily used as a lithium salt in lithium-ion batteries . Its primary target is the electrolyte in these batteries, where it plays a crucial role in the conduction of lithium ions .
Mode of Action
The compound interacts with its target, the electrolyte, by providing a medium for the conduction of lithium ions. It does this by dissociating into lithium ions and bis(1,1,2,2,3,3,4,4,4-nonafluoro-1-butanesulfonyl)imide anions in the electrolyte solution . This allows for the movement of lithium ions between the anode and cathode during the charge and discharge cycles of the battery .
Biochemical Pathways
In the context of lithium-ion batteries, the biochemical pathways are replaced by electrochemical pathways. The movement of lithium ions facilitated by the compound is part of the overall electrochemical reactions occurring in the battery. These reactions involve the oxidation of lithium atoms at the anode during charging and the reduction of lithium ions at the cathode during discharging .
Pharmacokinetics
While the term pharmacokinetics is typically used in the context of drug metabolism, in this case, it can be thought of as the behavior of the compound in the battery’s electrolyte. The compound is stable and maintains its integrity in the electrolyte solution, allowing for consistent performance of the battery . Its impact on the bioavailability of lithium ions is significant, as it provides a medium for efficient ion transport .
Result of Action
The result of the compound’s action is the efficient conduction of lithium ions in the battery, which contributes to the battery’s high energy density, long cycle life, and overall performance .
Action Environment
The action of the compound is influenced by environmental factors such as temperature and humidity. It is typically stored at temperatures between 28°C and used in a dry, cool, and inert gas environment . These conditions help maintain the stability of the compound and ensure its effective performance in the battery .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of lithium bis(1,1,2,2,3,3,4,4,4-nonafluoro-1-butanesulfonyl)imide typically involves the reaction of lithium hydroxide with bis(1,1,2,2,3,3,4,4,4-nonafluoro-1-butanesulfonyl)imide . The reaction is carried out in an organic solvent such as methanol under controlled temperature conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous purification steps to achieve the desired purity levels required for industrial applications .
Chemical Reactions Analysis
Types of Reactions
Lithium bis(1,1,2,2,3,3,4,4,4-nonafluoro-1-butanesulfonyl)imide undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the sulfonyl groups.
Complexation Reactions: It forms complexes with various metal ions, which is useful in catalysis and material science.
Common Reagents and Conditions
Common reagents used in reactions with this compound include organic solvents like methanol and reagents such as lithium hydroxide . The reactions are typically carried out under controlled temperature and pressure conditions to ensure optimal results .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, in substitution reactions, the product will vary based on the nucleophile involved .
Scientific Research Applications
Lithium bis(1,1,2,2,3,3,4,4,4-nonafluoro-1-butanesulfonyl)imide has a wide range of scientific research applications, including:
Chemistry: It is used as an electrolyte in lithium-ion batteries due to its high ionic conductivity and stability.
Biology: It is employed in various biochemical assays and as a reagent in molecular biology.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Comparison with Similar Compounds
Similar Compounds
Lithium bis(trifluoromethanesulfonyl)imide: Another widely used electrolyte in lithium-ion batteries, known for its high ionic conductivity.
Lithium hexafluorophosphate: Commonly used in lithium-ion batteries but has lower thermal stability compared to lithium bis(1,1,2,2,3,3,4,4,4-nonafluoro-1-butanesulfonyl)imide.
Uniqueness
This compound stands out due to its exceptional thermal and chemical stability, making it suitable for high-performance applications where other compounds may degrade . Its ability to form stable complexes with a wide range of metal ions also adds to its versatility and utility in various scientific and industrial fields .
Properties
IUPAC Name |
lithium;bis(1,1,2,2,3,3,4,4,4-nonafluorobutylsulfonyl)azanide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8F18NO4S2.Li/c9-1(10,5(17,18)19)3(13,14)7(23,24)32(28,29)27-33(30,31)8(25,26)4(15,16)2(11,12)6(20,21)22;/q-1;+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIWLMMWTZVIAFK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].C(C(C(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(C(F)(F)F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8F18LiNO4S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70893345 | |
Record name | N,N-bis(1,1,2,2,3,3,4,4,4-nonafluorobutyl)sulfonylamine lithium salt | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70893345 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
587.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
119229-99-1 | |
Record name | N,N-bis(1,1,2,2,3,3,4,4,4-nonafluorobutyl)sulfonylamine lithium salt | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70893345 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Lithium Bis(1,1,2,2,3,3,4,4,4-nonafluoro-1-butanesulfonyl)imide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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